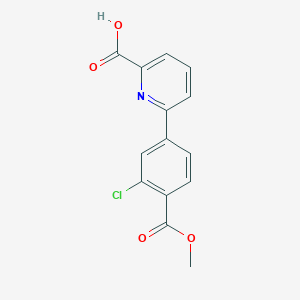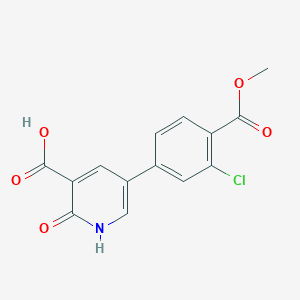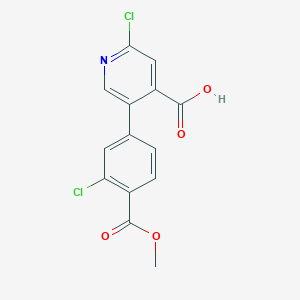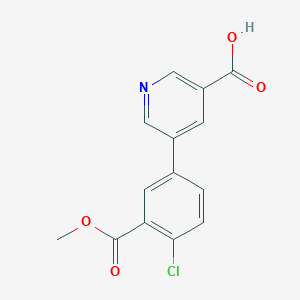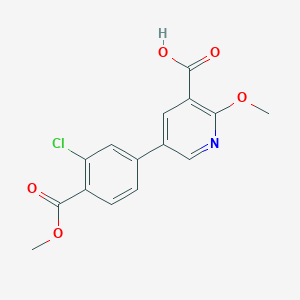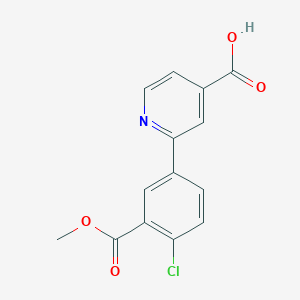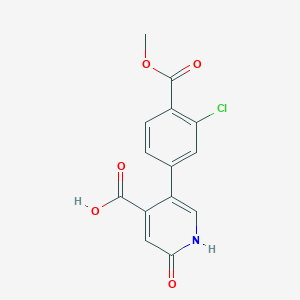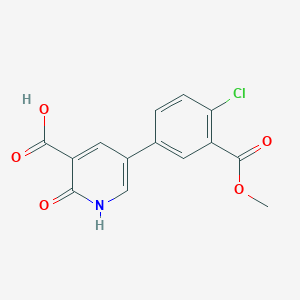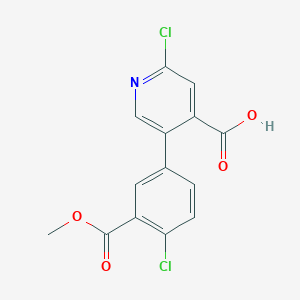
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% (2C5C3MICA95) is a synthetic compound used for a variety of research purposes. It is a versatile compound that can be used in a variety of laboratory experiments, as well as for scientific research applications. It is a white, crystalline solid with a molecular weight of 316.6 g/mol and a melting point of 142-144 °C. This compound is an important tool for scientists and researchers due to its wide range of applications and its high purity.
作用機序
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% works by inhibiting the activity of enzymes that are involved in the metabolism of other molecules. This inhibition leads to the accumulation of these molecules in the cell, which can lead to a variety of physiological effects. For example, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increased concentration of the drug in the body.
Biochemical and Physiological Effects
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increased concentration of the drug in the body. Additionally, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of fatty acids, leading to an increased concentration of fatty acids in the body.
実験室実験の利点と制限
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% is a versatile compound that can be used in a variety of laboratory experiments. It has a high purity, which makes it ideal for use in experiments that require accurate results. Additionally, it is relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it is important to note that this compound can be toxic in high concentrations, so it should be handled with care.
将来の方向性
There are a variety of potential future directions for research involving 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95%. For example, further research could be conducted to explore the effects of this compound on different types of cells and organisms. Additionally, research could be conducted to further explore the biochemical and physiological effects of this compound. Additionally, research could be conducted to further explore the mechanism of action of this compound, as well as to develop more efficient methods for synthesizing this compound. Finally, research could be conducted to explore the potential applications of this compound in the medical field, such as for the treatment of various diseases.
合成法
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% can be synthesized using a variety of methods. The most common method is the Knoevenagel condensation reaction, which involves the reaction of a carbonyl compound with an aromatic compound. The reaction is typically carried out at low temperatures and in the presence of a base, such as sodium hydroxide. Other methods of synthesis include the use of catalysts, such as palladium, to promote the reaction.
科学的研究の応用
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% is a versatile compound that can be used for a variety of scientific research applications. It has been used in studies of the structure and function of proteins, as well as in studies of enzyme kinetics and the effects of drugs on cellular processes. Additionally, it has been used in studies of the effects of environmental pollutants on organisms.
特性
IUPAC Name |
2-chloro-5-(4-chloro-3-methoxycarbonylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c1-21-14(20)9-4-7(2-3-11(9)15)10-6-17-12(16)5-8(10)13(18)19/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYCVZVNSQCGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688356 |
Source


|
| Record name | 2-Chloro-5-[4-chloro-3-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-79-2 |
Source


|
| Record name | 2-Chloro-5-[4-chloro-3-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


